molecular formula C23H25NO6 B11162427 1-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid

1-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid

Cat. No.: B11162427
M. Wt: 411.4 g/mol
InChI Key: ORNLFLKKVARRMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C23H25NO6 and its molecular weight is 411.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various biological activities supported by case studies and research findings.

Molecular Structure

The compound's molecular formula is C25H29N3O4C_{25}H_{29}N_{3}O_{4} with a molecular weight of approximately 435.5 g/mol. The IUPAC name is this compound. Its structural complexity includes a furochromen core linked to a piperidine moiety.

Synthesis

The synthesis of this compound involves several steps starting from available precursors. Key steps include the formation of the furochromen core and the introduction of the piperidine group. The synthesis can be optimized through various reaction conditions to achieve high purity and yield.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activity, which can lead to various pharmacological effects. Further research is needed to elucidate the exact pathways involved.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • A study showed moderate to strong activity against Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • It demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease .
  • The IC50 values for some derivatives were reported as low as 0.63 ± 0.001 µM in AChE inhibition studies .

Anticancer Properties

Emerging research has suggested potential anticancer properties:

  • Compounds containing similar furochromen structures have shown effectiveness in inhibiting tumor growth in various cancer cell lines .

Study on Antibacterial Activity

A comprehensive study synthesized a series of compounds with piperidine moieties and evaluated their antibacterial activity against multiple strains. The results indicated that certain derivatives exhibited significant antibacterial effects comparable to established antibiotics .

Enzyme Binding Studies

Docking studies using bovine serum albumin (BSA) binding interactions revealed that these compounds could effectively bind to serum proteins, suggesting potential therapeutic applications in drug delivery systems .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntimicrobial ActivityEnzyme Inhibition (AChE)Anticancer Activity
Target CompoundModerate to StrongStrong (IC50: 0.63 µM)Promising
Similar Compound AModerateModerateEffective
Similar Compound BWeakWeakLimited

Properties

Molecular Formula

C23H25NO6

Molecular Weight

411.4 g/mol

IUPAC Name

1-[2-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C23H25NO6/c1-11-14(4)29-20-13(3)21-17(9-16(11)20)12(2)18(23(28)30-21)10-19(25)24-7-5-15(6-8-24)22(26)27/h9,15H,5-8,10H2,1-4H3,(H,26,27)

InChI Key

ORNLFLKKVARRMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)N4CCC(CC4)C(=O)O)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.